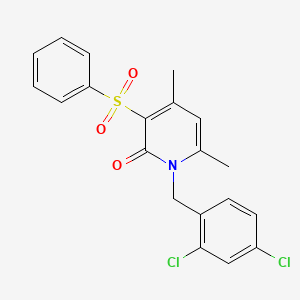

1-(2,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone

Description

1-(2,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a dichlorobenzyl group, a dimethyl group, and a phenylsulfonyl group attached to a pyridinone ring

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-[(2,4-dichlorophenyl)methyl]-4,6-dimethylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2NO3S/c1-13-10-14(2)23(12-15-8-9-16(21)11-18(15)22)20(24)19(13)27(25,26)17-6-4-3-5-7-17/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZUSZZQDJTLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone involves several steps, typically starting with the preparation of the pyridinone core. The synthetic route may include:

Formation of the Pyridinone Core: This can be achieved through a condensation reaction involving appropriate precursors under controlled conditions.

Introduction of the Dichlorobenzyl Group: This step involves the substitution of a hydrogen atom on the pyridinone ring with a 2,4-dichlorobenzyl group, often using a halogenation reaction.

Addition of the Dimethyl Groups: Methylation reactions are employed to introduce the dimethyl groups at specific positions on the pyridinone ring.

Attachment of the Phenylsulfonyl Group: This is typically done through a sulfonation reaction, where a phenylsulfonyl chloride reacts with the pyridinone derivative.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

1-(2,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyridinone ring.

Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments under acidic or basic conditions.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(2,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone can be compared with other similar compounds, such as:

1-(2,4-dichlorobenzyl)-4,6-dimethyl-2(1H)-pyridinone: Lacks the phenylsulfonyl group, which may affect its chemical reactivity and biological activity.

1-(2,4-dichlorobenzyl)-3-(phenylsulfonyl)-2(1H)-pyridinone: Lacks the dimethyl groups, which may influence its physical properties and interactions with molecular targets.

4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone:

The uniqueness of 1-(2,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(2,4-Dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone (CAS: 321431-27-0) is a synthetic organic compound that has attracted interest due to its unique chemical structure and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and comparative analysis with similar compounds.

- Molecular Formula : CHClNOS

- Molar Mass : 422.32 g/mol

- Density : 1.389 g/cm³ (predicted)

- Boiling Point : 630.9 °C (predicted)

- pKa : -3.98 (predicted)

Anticancer Activity

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated its activity against breast, colon, and lung cancer cells, demonstrating notable inhibition of cell growth.

The compound showed a higher potency compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating its potential as a lead candidate for anticancer drug development.

Inhibition of Wnt Signaling Pathway

Another significant aspect of the compound's biological activity is its ability to inhibit the Wnt signaling pathway, which is often dysregulated in cancers. The inhibition was confirmed through reporter assays and further validated in xenograft models where tumor growth was significantly reduced upon treatment with the compound.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(2,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 1-(2,4-Dichlorobenzyl)-4,6-dimethyl-2(1H)-pyridinone | Lacks phenylsulfonyl group | Reduced potency |

| 1-(2,4-Dichlorobenzyl)-3-(phenylsulfonyl)-2(1H)-pyridinone | Lacks dimethyl groups | Altered physical properties |

| 4,6-Dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone | Different substitution pattern | Varies in target specificity |

The presence of both the phenylsulfonyl and dichlorobenzyl groups in the target compound enhances its biological activity and selectivity towards cancer cells.

Case Studies

A notable case study involved the evaluation of this compound in an animal model where it was administered to mice bearing HCT116 xenografts. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analyses revealed decreased proliferation markers such as Ki67 and increased apoptosis markers within the treated tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.